molecular formula C19H21ClN2O4 B11695870 N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11695870
M. Wt: 376.8 g/mol
InChI Key: LJNWCCZMFZZBRN-UHFFFAOYSA-N
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Description

N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide typically involves the following steps:

    Preparation of 4-chloro-3,5-dimethylphenoxyacetic acid: This is achieved by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the hydrazide: The 4-chloro-3,5-dimethylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Acylation: The hydrazide is acylated with 2-(4-methylphenoxy)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purifying intermediates, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N’-[(2-methoxyphenyl)acetyl]acetohydrazide

Uniqueness

N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, dimethyl, and phenoxy groups makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide

InChI

InChI=1S/C19H21ClN2O4/c1-12-4-6-15(7-5-12)25-10-17(23)21-22-18(24)11-26-16-8-13(2)19(20)14(3)9-16/h4-9H,10-11H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

LJNWCCZMFZZBRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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